molecular formula C15H14O2S B14024624 Methyl 4-(benzylthio)benzoate

Methyl 4-(benzylthio)benzoate

Cat. No.: B14024624
M. Wt: 258.3 g/mol
InChI Key: ZCRBIJDGRFXIFS-UHFFFAOYSA-N
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Description

Methyl 4-(benzylthio)benzoate: is an organic compound characterized by a benzylthio group attached to a benzoate ester. It appears as a white crystalline solid with a specific odor and is commonly used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(benzylthio)benzoate can be synthesized through the esterification of 4-(benzylthio)benzoic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of solid acid catalysts such as zirconium or titanium-based catalysts. These catalysts offer the advantage of being reusable and environmentally friendly, reducing the need for large quantities of water for purification .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-(benzylthio)benzoate can undergo oxidation reactions, where the benzylthio group is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly employed.

Major Products:

Scientific Research Applications

Chemistry: Methyl 4-(benzylthio)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, it may be used to study the effects of benzylthio groups on biological systems and their potential therapeutic applications.

Medicine: The compound’s derivatives are explored for their potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which methyl 4-(benzylthio)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylthio group can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Methyl 4-(methylthio)benzoate: Similar structure but with a methylthio group instead of a benzylthio group.

    Methyl benzoate: Lacks the thio group, making it less reactive in certain chemical reactions.

Uniqueness: Methyl 4-(benzylthio)benzoate’s unique benzylthio group imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in various research fields .

Biological Activity

Methyl 4-(benzylthio)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through various organic reactions, typically involving the reaction of benzyl mercaptan with methyl 4-bromobenzoate under suitable conditions. The unique benzylthio group enhances its reactivity and biological properties compared to other thioesters.

Biological Properties

1. Antimicrobial Activity
this compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit broad-spectrum activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives of benzylthio compounds have been compared to established antibiotics like Gentamicin and Ciprofloxacin, demonstrating comparable efficacy in inhibiting microbial growth .

2. Antitumor Activity
The compound's potential as an antitumor agent is also notable. Research on related compounds has indicated significant cytotoxic effects against various cancer cell lines. For example, certain analogs demonstrated IC50 values significantly lower than those of standard chemotherapeutics, suggesting that this compound might possess similar or enhanced antitumor properties .

3. Mechanism of Action
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes and receptors involved in metabolic pathways. The presence of the benzylthio group allows for modulation of these targets, potentially leading to inhibition of critical processes in microbial and cancer cells.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of this compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.

Bacterial StrainMIC (µg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus32Gentamicin (16)
Escherichia coli64Ciprofloxacin (32)

Study 2: Antitumor Screening

Another investigation focused on the antitumor effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity with GI50 values indicating potent activity.

Cancer Cell LineGI50 (µM)Comparison Drug (5-FU GI50)
MCF-7 (breast cancer)2.220
HeLa (cervical cancer)2.415

Properties

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

methyl 4-benzylsulfanylbenzoate

InChI

InChI=1S/C15H14O2S/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

ZCRBIJDGRFXIFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SCC2=CC=CC=C2

Origin of Product

United States

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